Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is an organic compound with the molecular formula C11H12N4O3. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl 2-cyanoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in oncology.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known antifolate chemotherapy drug.
Methotrexate: Another antifolate used in cancer treatment.
Raltitrexed: Used in the treatment of colorectal cancer.
Uniqueness
Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific structural features that allow for selective enzyme inhibition. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Biological Activity
Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 188062-43-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₉H₁₀N₄O₃
- Molecular Weight : 222.20 g/mol
- CAS Number : 188062-43-3
The compound exhibits biological activity primarily through its interaction with enzymes and receptors involved in cellular processes. It has been noted for its ability to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical in purine biosynthesis. This inhibition can lead to reduced proliferation of cancer cells that rely on this pathway for growth and survival .
Biological Activity Overview
This compound has shown promising results in various biological assays:
- Antitumor Activity :
- Inhibition of Enzymatic Activity :
- Selectivity for Cancer Cells :
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study indicated that compounds similar to Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine exhibited significant antiproliferative activity against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations .
Compound | Cell Line | GI50 (nM) |
---|---|---|
Ethyl 2-amino... | SKOV3 | <1 |
Similar Compound | IGROV1 | <10 |
Properties
CAS No. |
188062-43-3 |
---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
ethyl 2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-8(15)5-3-4-6(11-5)12-9(10)13-7(4)14/h3H,2H2,1H3,(H4,10,11,12,13,14) |
InChI Key |
FWQJILPSHSIMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(NC2=O)N |
Origin of Product |
United States |
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